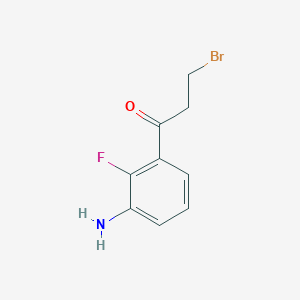
1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and fluorine substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-Amino-2-fluorophenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the phenyl ring can enhance binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Amino-2-fluorophenyl)ethanone
- 3-Amino-2-fluorophenylboronic acid
- 3-Amino-3-(4-fluorophenyl)propionic acid
Uniqueness
1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one is unique due to the presence of both amino and fluorine substituents on the phenyl ring, along with a bromine atom on the propanone backbone. This combination of functional groups imparts distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H9BrFNO |
|---|---|
Molekulargewicht |
246.08 g/mol |
IUPAC-Name |
1-(3-amino-2-fluorophenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c10-5-4-8(13)6-2-1-3-7(12)9(6)11/h1-3H,4-5,12H2 |
InChI-Schlüssel |
MSXGESQGXNQLMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)F)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



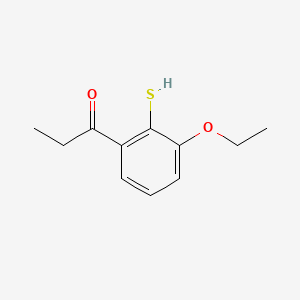
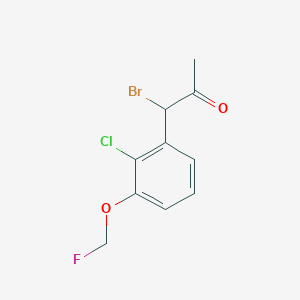
![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)
![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
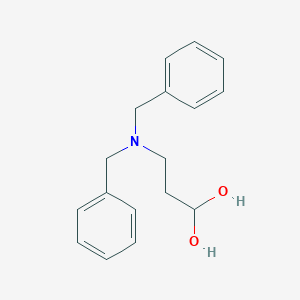
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)

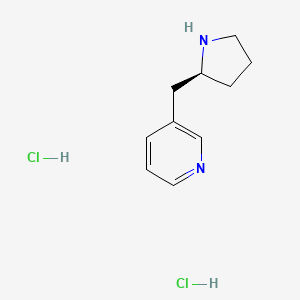
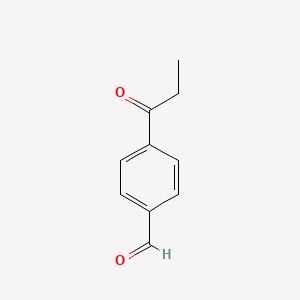
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)

![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)
![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)
